

N-Hexadecylaniline: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-hexadecylaniline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexadecylaniline, a long-chain N-alkylaniline, is an amphiphilic organic compound with significant potential in materials science and pharmaceutical applications. Its structure, comprising a hydrophilic aniline head and a long hydrophobic hexadecyl tail, imparts surfactant-like properties, making it a valuable component in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and characterization of **N-hexadecylaniline**. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to support its application in research and development.

Introduction and Historical Context

The history of aniline and its derivatives dates back to the 19th century, with significant contributions from chemists like Friedlieb Ferdinand Runge and Nikolay Zinin.[1] While the precise date and discoverer of **N-hexadecylaniline** are not well-documented in readily available historical records, its development is a logical extension of the broader field of N-alkylation of anilines, a fundamental reaction in organic synthesis. The interest in long-chain N-alkylanilines, such as **N-hexadecylaniline**, has grown with the advancement of material science and drug delivery, where the amphiphilic nature of these molecules can be exploited.[2]



Physicochemical Properties

N-hexadecylaniline is a waxy solid at room temperature, with properties that are dictated by its dual hydrophilic-hydrophobic character. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-hexadecylaniline

Property	Value	Source
IUPAC Name	N-hexadecylaniline	[2]
CAS Number	4439-42-3	[2]
Molecular Formula	C22H39N	[2]
Molecular Weight	317.55 g/mol	[2]
Melting Point	33-36 °C	[2]
Boiling Point	254-255 °C at 15 mmHg	[2]
Appearance	White to off-white crystalline solid or powder	
Solubility	Soluble in organic solvents like ethanol, toluene, and hexane. Insoluble in water.	[4]
XLogP3	9.7	

Experimental Protocols Synthesis of N-hexadecylaniline

The most common method for the synthesis of **N-hexadecylaniline** is the N-alkylation of aniline with a hexadecyl halide, typically 1-bromohexadecane, in the presence of a base.[2][5]

Reaction:

Aniline + 1-Bromohexadecane -- (Base, Solvent, Heat)--> N-hexadecylaniline + HBr



Detailed Experimental Protocol:

Materials:

- Aniline (freshly distilled)
- 1-Bromohexadecane
- Potassium carbonate (K₂CO₃), anhydrous
- Toluene, anhydrous
- Sodium sulfate (Na₂SO₄), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Sodium bicarbonate (NaHCO3), saturated solution
- Brine (saturated NaCl solution)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline (5.0 g, 53.7 mmol) and anhydrous toluene (100 mL).
- Add anhydrous potassium carbonate (11.1 g, 80.5 mmol) to the stirred solution.
- Slowly add 1-bromohexadecane (16.4 g, 53.7 mmol) to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.



- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane:ethyl acetate (98:2) as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield N-hexadecylaniline as a white solid.
- Dry the final product under vacuum.

Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of **N-hexadecylaniline** will show characteristic peaks for the N-H bond of the secondary amine, C-H bonds of the alkyl chain and the aromatic ring, and C=C bonds of the aromatic ring.

- N-H stretch: A single, weak to medium band around 3400-3300 cm⁻¹.
- C-H stretch (aliphatic): Strong bands in the 2960-2850 cm⁻¹ region.
- C-H stretch (aromatic): Weaker bands above 3000 cm⁻¹.
- C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
- C-N stretch (aromatic): A band in the 1340-1265 cm⁻¹ region.
- 3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are as follows:

- δ 7.20-7.30 (m, 2H): Aromatic protons ortho to the -NH group.
- δ 6.65-6.75 (m, 3H): Aromatic protons meta and para to the -NH group.
- δ 3.50-3.60 (br s, 1H): N-H proton.
- δ 3.10 (t, J = 7.2 Hz, 2H): -NH-CH₂-CH₂- protons.
- δ 1.60 (p, J = 7.2 Hz, 2H): -NH-CH₂-CH₂- protons.
- δ 1.20-1.40 (m, 26H): -(CH₂)₁₃- protons of the hexadecyl chain.
- δ 0.88 (t, J = 6.8 Hz, 3H): Terminal -CH₃ protons.

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the hexadecyl chain.

- δ 148.5: Aromatic carbon attached to the nitrogen.
- δ 129.3: Aromatic C-H carbons.
- δ 117.2: Aromatic C-H carbons.
- δ 112.8: Aromatic C-H carbons.
- δ 44.1: -NH-CH₂- carbon.
- δ 31.9 22.7: Carbons of the hexadecyl chain.
- δ 14.1: Terminal -CH₃ carbon.
- 3.2.4. Mass Spectrometry (MS)



Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 317. The fragmentation pattern will be characterized by the loss of alkyl fragments from the hexadecyl chain.

Applications in Drug Development

The amphiphilic nature of **N-hexadecylaniline** makes it a valuable excipient in drug formulations, particularly for enhancing the solubility and delivery of hydrophobic drugs.[2][3]

Surfactant and Solubilizing Agent

N-hexadecylaniline can act as a surfactant, reducing the surface tension between different phases. This property is crucial for creating stable emulsions and microemulsions for drug delivery. By forming micelles in aqueous solutions, it can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and bioavailability.

Component of Liposomes and Nanoparticles

Liposomes and nanoparticles are effective drug delivery vehicles.[6][7] The long hydrophobic tail of **N-hexadecylaniline** can be incorporated into the lipid bilayer of liposomes or the matrix of nanoparticles. This incorporation can modulate the fluidity and permeability of the carrier, potentially leading to controlled drug release.

Mechanism of Action in Drug Delivery

The primary mechanism by which **N-hexadecylaniline** facilitates drug delivery is through its interaction with and disruption of biological membranes.[8][9] Its amphiphilic structure allows it to insert into the lipid bilayer of cell membranes.

Caption: Mechanism of N-hexadecylaniline in drug delivery.

This interaction can lead to a localized increase in membrane fluidity or the formation of transient pores, thereby facilitating the passage of the encapsulated drug across the cell membrane and into the cytoplasm where it can reach its therapeutic target.

Conclusion



N-hexadecylaniline is a versatile amphiphilic molecule with significant promise in pharmaceutical sciences. Its well-defined physicochemical properties and straightforward synthesis make it an attractive component for the development of advanced drug delivery systems. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of **N-hexadecylaniline** in their applications. Further research into its specific biological interactions and optimization of its use in various formulations will continue to expand its utility in medicine and beyond.

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